

# Combining eDHFR Degrader Technology with CRISPR/Cas9 for Advanced Functional Genomics

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Compound of Interest

Compound Name: PROTAC eDHFR Degrader-1

Cat. No.: B12371285

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**Application Note and Protocols** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The convergence of targeted protein degradation and CRISPR/Cas9-based genome engineering has ushered in a new era of functional genomics. This powerful combination allows for the precise and temporal control of protein levels, enabling researchers to dissect complex biological pathways and identify novel therapeutic targets with unprecedented accuracy. This application note details the integration of the E. coli dihydrofolate reductase (eDHFR) degrader system with CRISPR/Cas9 technology for functional genomic screening. The eDHFR degron system offers a tunable and reversible method for protein depletion, where the stability of an eDHFR-tagged protein of interest is controlled by the small molecule trimethoprim (TMP) or its analogs.[1] In the absence of TMP, the eDHFR-tagged protein is rapidly degraded, while its presence stabilizes the protein.[1] By using CRISPR/Cas9 to endogenously tag proteins with the eDHFR degron, this system provides a powerful tool for studying the acute effects of protein loss.

A similar and widely used technology is the dTAG system, which utilizes an engineered FKBP12F36V tag and a specific degrader molecule.[2][3] Both systems offer rapid and specific protein degradation, providing a significant advantage over traditional genetic perturbation



methods like RNAi or standard CRISPR knockout, which can be confounded by slow kinetics and potential off-target effects.[2][3]

This document provides detailed protocols for generating eDHFR-tagged cell lines using CRISPR/Cas9 and for conducting pooled CRISPR-based functional genomic screens to identify genes that, upon degradation, modulate cellular phenotypes, such as drug sensitivity.

# **Key Advantages of Combining eDHFR Degraders** with CRISPR:

- Precise Temporal Control: Rapid and reversible protein degradation allows for the study of acute cellular responses to protein loss.[1]
- Endogenous Protein Regulation: CRISPR-mediated tagging of endogenous loci ensures that the fusion protein is expressed at physiological levels and under the control of its native promoter.
- Reduced Off-Target Effects: Compared to RNAi, this approach offers higher specificity in targeting a particular protein.
- Versatility in Functional Screens: The system can be readily adapted for various screening formats, including identifying drug resistance or sensitizer genes.

## **Data Presentation**

# Table 1: Degradation Efficiency of eDHFR- and dTAGtagged Proteins

This table summarizes the degradation efficiency of various proteins tagged with either the eDHFR degron or the dTAG system (FKBP12F36V). The DC50 represents the concentration of the degrader required to achieve 50% degradation, while the Dmax indicates the maximum percentage of degradation observed.



Target Protein	Degradati on System	Degrader Molecule	DC50	Dmax (%)	Cell Line	Referenc e
eDHFR System						
Nrf2ΔNeh2 /6	eDHFR	TMP withdrawal	-	>90	HEK-293A	[4]
ΙκΒα	eDHFR	TMP withdrawal	-	>80	HEK-293A	[4]
YFP	eDHFR	TMP withdrawal	-	>95	СНО	[4]
dTAG System						
BRD4	dTAG	dTAG-13	~10 nM	>95	MV4;11	[2]
HDAC1	dTAG	dTAG-13	<50 nM	>90	MV4;11	[2]
MYC	dTAG	dTAG-13	<50 nM	>90	MV4;11	[2]
KRASG12 V	dTAG	dTAG-13	<50 nM	>90	MV4;11	[2]
FKBP12F3 6V-Nluc	dTAG	dTAG-13	~10 nM	>95	293FT	[2]

Note: For the eDHFR system, degradation is induced by the withdrawal of the stabilizing ligand (TMP), hence DC50 values are not applicable in the same way as for dTAG degraders.

# Table 2: Representative Results from a Pooled CRISPR-Degrader Screen

This table illustrates hypothetical results from a pooled CRISPR screen designed to identify genes whose degradation sensitizes cells to a cytotoxic agent. The log2 fold change (LFC) of sgRNAs targeting each gene is shown, with a negative LFC indicating sensitization.



Gene Target	sgRNA Sequence	Log2 Fold Change (LFC)	p-value	Phenotype
GENE-A	GCGATAGCTAG CTAGCTAGC	-2.5	1.2e-5	Sensitizer
GENE-B	TATATGCGCGC GCATATATA	-2.1	3.5e-5	Sensitizer
GENE-C	ATAGCTAGCTA GCTAGCTAG	-1.8	9.1e-4	Sensitizer
GENE-D	GCTAGCTAGCT AGCTAGCTA	0.2	0.85	No effect
Non-Targeting	ACGTACGTACG TACGTACGT	0.05	0.95	No effect

### **Experimental Protocols**

# Protocol 1: Generation of Endogenously eDHFR-Tagged Cell Lines using CRISPR/Cas9

This protocol outlines the steps for knocking in the eDHFR degron sequence at the C-terminus of a gene of interest (GOI) using homology-directed repair (HDR).

- 1. Design and Cloning of sgRNA and Donor Plasmid
- sgRNA Design: Design two sgRNAs targeting the region near the stop codon of the GOI.
   Use online tools to minimize off-target effects.
- Donor Plasmid Construction:
  - Construct a donor plasmid containing the eDHFR degron sequence flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
  - Include a selection marker (e.g., puromycin resistance gene) preceded by a self-cleaving
     2A peptide sequence (e.g., P2A) to allow for co-expression with the tagged protein



followed by separation.

 Introduce silent mutations in the protospacer adjacent motif (PAM) sequence within the homology arm of the donor plasmid to prevent re-cutting by Cas9 after successful integration.

#### 2. Transfection of Cells

- Plate cells (e.g., HEK293T) to be 70-80% confluent on the day of transfection.
- Co-transfect the cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor plasmid using a suitable transfection reagent.
- 3. Selection of Edited Cells
- 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
- Maintain the selection for 7-10 days until non-transfected control cells are eliminated.
- 4. Isolation of Monoclonal Cell Lines
- Perform single-cell sorting of the selected polyclonal population into 96-well plates to isolate individual clones.
- Expand the clones for further validation.
- 5. Validation of Knock-in
- Genomic DNA PCR: Screen individual clones by PCR using primers flanking the integration site to confirm the presence of the eDHFR insert.
- Sanger Sequencing: Sequence the PCR products to confirm the correct in-frame insertion of the eDHFR degron.
- Western Blotting:
  - $\circ$  Culture the validated clones in the presence of 10  $\mu$ M Trimethoprim (TMP) to stabilize the eDHFR-tagged protein.



- To confirm degradation, wash out TMP and culture the cells in TMP-free medium for 24-48 hours.
- Perform western blotting using an antibody against the protein of interest or a tag included in the donor plasmid (e.g., HA-tag) to confirm the expected molecular weight shift and the degradation upon TMP withdrawal.

# Protocol 2: Pooled CRISPR-eDHFR Degrader Screen for Drug Sensitizer Identification

This protocol describes a negative selection screen to identify genes whose degradation enhances the cytotoxic effect of a drug.

- 1. sgRNA Library and Lentivirus Production
- Amplify a pooled sgRNA library targeting a set of genes of interest.
- Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and lentiviral packaging plasmids.
- Titer the produced lentivirus to determine the optimal multiplicity of infection (MOI).
- 2. Transduction of eDHFR-tagged Cells
- Generate a stable Cas9-expressing cell line from the eDHFR-tagged cell line created in Protocol 1.
- Transduce the Cas9-expressing eDHFR-tagged cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
- Select the transduced cells with an appropriate antibiotic (e.g., puromycin for the sgRNA vector) to obtain a stable pool of cells with gene knockouts.
- 3. Degrader-Based Drug Sensitivity Screen
- Split the pooled cells into two replicate populations: a control group and a treatment group.



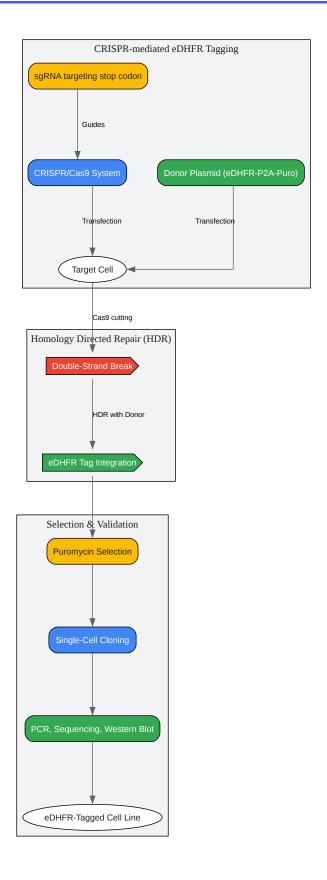
- Culture both groups in TMP-free medium to induce the degradation of the eDHFR-tagged target protein.
- Treat the treatment group with the cytotoxic drug at a pre-determined concentration (e.g., IC20) that causes partial growth inhibition. The control group is treated with a vehicle (e.g., DMSO).
- Culture the cells for a sufficient period to allow for the selection pressure to take effect (typically 14-21 days).
- Harvest genomic DNA from both the control and treatment groups at the end of the screen.
- 4. Analysis of sgRNA Representation
- Amplify the sgRNA-containing regions from the genomic DNA by PCR.
- Perform next-generation sequencing (NGS) to determine the read counts for each sgRNA in both the control and treatment samples.
- Analyze the sequencing data to identify sgRNAs that are depleted in the drug-treated population compared to the control population. This can be done using tools like MAGeCK.
- Genes targeted by the significantly depleted sgRNAs are considered potential drug sensitizers.

#### 5. Hit Validation

- Validate the top hits from the screen by individually knocking out the candidate genes in the eDHFR-tagged cell line.
- Perform cell viability assays with and without the drug and degrader to confirm the sensitizing effect.

## **Mandatory Visualizations**

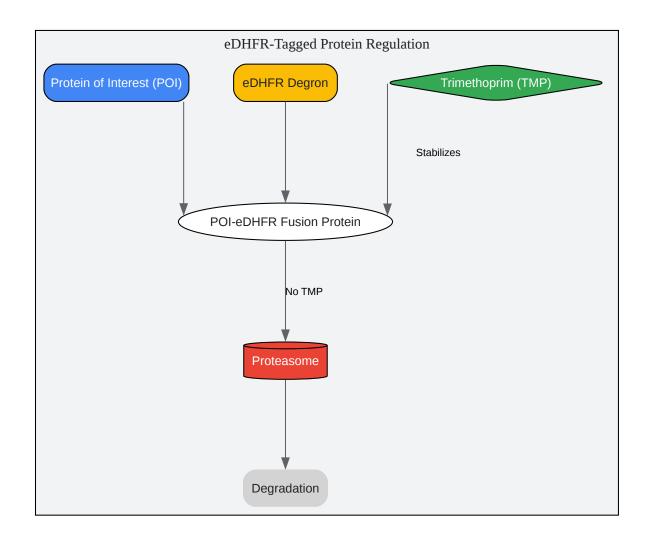




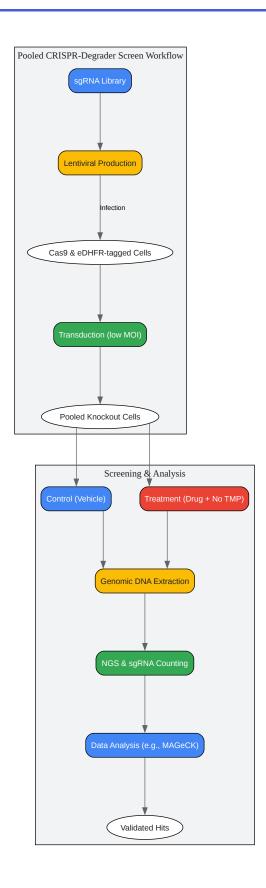
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Caption: Workflow for generating an eDHFR-tagged cell line.









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